molecular formula C9H14O2 B12899337 Cis-octahydro-2H-cyclohepta[b]furan-2-one

Cis-octahydro-2H-cyclohepta[b]furan-2-one

Cat. No.: B12899337
M. Wt: 154.21 g/mol
InChI Key: BLYGHAHUKQLNAC-HTQZYQBOSA-N
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Description

Cis-octahydro-2H-cyclohepta[b]furan-2-one (CAS 3724-99-0) is a saturated bicyclic lactone with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound belongs to the class of 2H-cyclohepta[b]furan-2-ones (CHFs). While the specific research applications of this hydrogenated form are not fully detailed in public literature, the parent CHF scaffold is recognized as a valuable precursor in synthetic organic chemistry . Notably, CHF derivatives are frequently utilized as key intermediates in the synthesis of azulene and its derivatives . Azulene-based structures are a significant area of investigation due to their potential in pharmaceutical applications, such as anti-ulcer agents, and in materials science for developing organic electronic devices like field-effect transistors (OFETs) and novel dyes . The saturated nature of this cis-octahydro variant may offer distinct steric and electronic properties compared to its aromatic counterpart, making it a compound of interest for researchers exploring new chemical spaces, modulating the physical properties of complex molecules, or developing novel synthetic methodologies. This product is intended For Research Use Only.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-2-one

InChI

InChI=1S/C9H14O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

BLYGHAHUKQLNAC-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2CC(=O)O[C@@H]2CC1

Canonical SMILES

C1CCC2CC(=O)OC2CC1

Origin of Product

United States

Preparation Methods

Ring-Opening of Epoxides Followed by Functional Group Transformations

One effective strategy involves the ring-opening of epoxides with allylmagnesium reagents to build the cycloheptane ring fused to the tetrahydrofuran moiety. This method was demonstrated in the synthesis of related octahydro-2H-cyclohepta[b]furan derivatives, where epoxides were converted to alcohol intermediates, which were then oxidized and acetylated to yield the lactone structure.

  • Procedure Highlights:

    • Epoxide substrates are treated with allylmagnesium bromide to open the ring.
    • Subsequent ozonolysis and reductive workup yield hydroxy intermediates.
    • Acetylation with acetic anhydride and triethylamine converts alcohols to acetates.
    • Final oxidation steps form the lactone ring.
  • Yields and Characterization:

    • Typical yields for intermediate steps range from 68% to 94%.
    • Stereochemical assignments confirmed by NOE difference spectra and NMR.
    • Purification by flash chromatography on silica gel.

This approach allows for stereochemical control and functional group manipulation to achieve the cis-fused bicyclic lactone.

Total Synthesis via Vinylcycloheptene Intermediates

Another approach involves the synthesis of vinylcycloheptene intermediates through coupling reactions, followed by hydroboration and oxidation to introduce the lactone functionality.

  • Key Steps:

    • Formation of alkenyl iodide intermediates via Shapiro reaction of p-toluenesulfonyl hydrazones.
    • Stille coupling with tributylvinyltin to form vinylcycloheptene.
    • Hydroboration with thexylborane and oxidative workup to yield primary alcohols.
    • Protection and deprotection steps to manage hydroxyl groups.
    • Final cyclization to form the oxabicyclic lactone.
  • Challenges:

    • Deprotection attempts sometimes lead to side products such as oxabicyclic compounds due to carbocation formation.
    • Careful control of reaction conditions is necessary to maximize yield.
  • Yields:

    • Alkenyl iodide formation: 77%
    • Vinylcycloheptene formation: good yields reported.
    • Overall yields depend on protection/deprotection efficiency.

One-Pot Iodination and Suzuki–Miyaura Coupling for Derivatives

For substituted derivatives of 2H-cyclohepta[b]furan-2-one, a one-pot procedure involving iodination with N-iodosuccinimide (NIS) followed by Suzuki–Miyaura coupling has been developed.

  • Method Summary:

    • Treatment of the lactone precursor with NIS at room temperature for 1 hour.
    • Without isolating the unstable iodide intermediate, direct Suzuki–Miyaura coupling with arylboronic acids is performed using PdCl2(dppf) catalyst.
    • This method yields diaryl-substituted cyclohepta[b]furan-2-ones efficiently.
  • Yields:

    • Coupling products obtained in 50–60% yield.
    • Avoids decomposition of intermediates by eliminating isolation steps.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Challenges
Epoxide ring-opening + oxidation Allylmagnesium bromide, ozone, Ac2O, Et3N 68–94 Good stereochemical control Multi-step, requires careful workup
Vinylcycloheptene intermediates Shapiro reaction, Stille coupling, hydroboration 70–80 (intermediates) Versatile intermediate formation Side reactions during deprotection
One-pot iodination + coupling NIS, PdCl2(dppf), arylboronic acid 50–60 Efficient, avoids intermediate isolation Limited to substituted derivatives

Detailed Research Findings and Notes

  • The epoxide ring-opening method provides a reliable route to the cis-fused bicyclic lactone with well-characterized stereochemistry confirmed by NMR and NOE experiments.
  • The vinylcycloheptene route allows access to complex intermediates useful for further functionalization but requires careful handling of protecting groups to avoid side reactions.
  • The one-pot iodination and Suzuki coupling method is particularly useful for synthesizing substituted derivatives of the lactone, improving synthetic efficiency by minimizing purification steps.
  • Reaction conditions such as temperature control, choice of protecting groups, and reagent stoichiometry critically influence yields and product purity.
  • Analytical techniques including 1H-NMR, IR spectroscopy, and HRMS are essential for confirming the structure and stereochemistry of intermediates and final products.

Chemical Reactions Analysis

CHF undergoes various reactions:

    Oxidation: CHF can be converted to azulene derivatives through reactions with olefins and reactive intermediates.

    Substitution: Reactions with enamines, silyl enol ether, and active methylene compounds lead to diverse products.

Common reagents include arylboronic acids, iodine, and palladium catalysts. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

CHF finds applications in:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: In studies related to its inotropic properties.

    Medicine: Although not directly used as a drug, its derivatives may inspire drug design.

    Industry: Its unique structure may have applications in materials science.

Mechanism of Action

The exact mechanism by which CHF exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

2H-Cyclopenta[b]furan-2-one Derivatives
  • Example : (3aS,6aR)-4,5-dimethyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (isolated from Xylaria curta) .
  • Comparison: Property CHF Derivatives Cyclopenta[b]furan-2-one Derivatives Ring Size 7-membered cycloheptane fused to furan 5-membered cyclopentane fused to furan Bioactivity Inotropic effects Antimicrobial, phytotoxic activities Synthetic Applications Azulene precursors Prostaglandin intermediates
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones
  • Example : 5-Isopropyl-3,8-diphenyl-CHF (synthesized via Suzuki-Miyaura coupling, 50% yield) .
  • Key Differences: Substituent Effects: Electron-withdrawing groups (e.g., nitro) at the 3-position enhance electrophilic reactivity, while methoxy groups stabilize the furanone ring . Stability: Diarylated CHFs exhibit greater thermal stability than monosubstituted derivatives due to steric and electronic effects .
Reactivity with Enamines
  • CHF : Forms benz[a]azulenes via [8+2] cycloadditions (e.g., with 2-(1-pyrrolidinyl)-3-(2,4,6-cycloheptatrienyl)propene) .
  • Cyclopenta Analogues : React via [4π+2π] cycloadditions for prostaglandin synthesis (e.g., Corey lactone intermediates) .
Electrophilic Substitutions
  • CHF : Reacts with trifluoromethanesulfonic anhydride-pyridinium salts to form 3-pyridinyl derivatives (64–77% yields) .
  • Azulene Derivatives: CHF-derived azulenes undergo peri-selective cycloadditions with dienophiles, enabling polycyclic aromatic hydrocarbon synthesis .

Physical and Spectral Properties

Melting Points and Spectral Data
  • CHF Derivatives :
    • 3-(4-Pyridinyl)-CHF: Orange solid, mp 243.8–245.4°C (decomp.); ¹H NMR δ 8.71 (pyridyl protons) .
    • 3-Methoxycarbonyl-CHF: Reacts with 6,6-dimethylfulvene to form cycloadducts with distinct UV-Vis absorption bands .
  • Cyclopenta Analogues :
    • Corey lactone derivatives: Boiling point ~454°C (predicted); used in prostaglandin F2α synthesis .

Biological Activity

Cis-octahydro-2H-cyclohepta[b]furan-2-one is a bicyclic compound characterized by a fused cycloheptane and furan ring structure. Its unique molecular configuration contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H14OC_9H_{14}O and features a saturated octahydro framework. Its structure is notable for its potential to mimic various natural products, which can be advantageous in drug design and synthesis.

Antimicrobial Activity

Research indicates that derivatives of 2H-cyclohepta[b]furan-2-one exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar bicyclic structures demonstrate activity against various bacterial strains, suggesting that this compound may possess similar effects.

CompoundActivity TypeTarget Organisms
3-Hydroxy-2H-cyclohepta[b]furan-2-oneAntimicrobialStaphylococcus aureus, E. coli
4-MethylcyclohexanoneAntifungalCandida albicans

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. In one study, essential oils containing this compound showed significant inhibition of free radicals in various assays:

  • DPPH Assay : Maximum inhibition was recorded at 84.02% at 100 µg/mL.
  • ABTS Assay : Extreme inhibition reached 79.15% at the same concentration.

These findings suggest that the compound could be beneficial in developing antioxidant therapies.

Synthesis Methods

The synthesis of this compound typically involves several key methods:

  • Hydrogenation of 2H-Cyclohepta[b]furan-2-one : Using palladium on charcoal as a catalyst.
  • Ring Contraction Strategies : Employed in the total synthesis of related compounds like (−)-Pavidolide B, demonstrating versatility in synthetic approaches.

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial efficacy of various bicyclic compounds, including this compound derivatives. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, this compound was included in a panel of compounds tested against oxidative stress markers. The results highlighted its potential as a natural antioxidant, with significant radical scavenging activity noted across multiple assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-octahydro-2H-cyclohepta[b]furan-2-one, and what key reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is synthesized via ring-closing strategies, including lactonization of hydroxy acids or cyclization of pre-functionalized intermediates. For example, Morita et al. (2009) highlight the use of acid-catalyzed intramolecular esterification for furanone ring formation, with stereochemical control achieved through chiral auxiliaries or enantioselective catalysis . Substituent effects on reactivity, such as steric hindrance from cycloheptane rings, can alter reaction pathways and yields, as noted in studies on analogous cyclopenta derivatives .

Q. How can researchers characterize the structural configuration of cis-octahydro-2H-cyclohepta[b]furan-2-one using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry, particularly 1H^1H- and 13C^{13}C-NMR coupling constants. X-ray crystallography, as demonstrated in studies deposited with the Cambridge Crystallographic Data Centre (CCDC), provides definitive structural elucidation . For example, crystallographic data for related furanones (e.g., CCDC 1505246) can guide comparative analysis of bond angles and ring conformations .

Q. What safety protocols are essential for handling cis-octahydro-2H-cyclohepta[b]furan-2-one in laboratory settings?

  • Methodological Answer : While direct safety data for this compound are limited, protocols for structurally similar cycloheptane-fused lactones (e.g., hexahydro-cyclopenta[b]furanones) recommend using flame-resistant storage (P401–P413), avoiding inhalation/contact (P261–P264), and employing fume hoods during synthesis . Emergency procedures for accidental exposure (e.g., eye rinsing with water for 15 minutes) align with general lactone-handling guidelines .

Advanced Research Questions

Q. How can discrepancies in reported spectral data (e.g., NMR shifts) for cis-octahydro-2H-cyclohepta[b]furan-2-one derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects, temperature, or impurities. Researchers should:

  • Compare data across multiple sources (e.g., CCDC for crystallographic benchmarks ).
  • Validate results using high-resolution mass spectrometry (HRMS) and 2D-NMR techniques (e.g., COSY, NOESY) .
  • Replicate experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations) .

Q. What computational approaches are recommended to predict the physicochemical properties and reactivity of cis-octahydro-2H-cyclohepta[b]furan-2-one derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for optimizing geometry) and Quantitative Structure-Property Relationship (QSPR) models can predict solubility, logP, and reactivity. Tools like the ACD/Labs Percepta Platform utilize neural networks to simulate properties such as pKa and bioavailability . For stereoelectronic effects, molecular dynamics simulations of ring strain in cycloheptane systems are critical .

Q. How do environmental interfaces (e.g., indoor surfaces) influence the stability and degradation pathways of cis-octahydro-2H-cyclohepta[b]furan-2-one?

  • Methodological Answer : Surface adsorption and oxidation kinetics can be studied using microspectroscopic imaging (e.g., FTIR mapping) and controlled exposure chambers. For example, research on indoor air chemistry demonstrates that hydroxyl radicals (OH\cdot OH) from ozone reactions degrade furanones via C–H bond cleavage . Accelerated aging tests under UV light and humidity can simulate long-term stability .

Q. What strategies optimize enantioselective synthesis of cis-octahydro-2H-cyclohepta[b]furan-2-one for pharmaceutical applications?

  • Methodological Answer : Chiral catalysts (e.g., Corey lactone derivatives ) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) enhance enantiomeric excess (ee). For example, Thermo Scientific’s Corey lactone diol (98% purity) has been used as a chiral building block in prostaglandin synthesis, with ee >99% achieved via chromatographic separation .

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